(4,6-Dimethyl-2,3-dihydro-1H-indol-2-yl)methanol
CAS No.: 647009-29-8
Cat. No.: VC16909471
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 647009-29-8 |
|---|---|
| Molecular Formula | C11H15NO |
| Molecular Weight | 177.24 g/mol |
| IUPAC Name | (4,6-dimethyl-2,3-dihydro-1H-indol-2-yl)methanol |
| Standard InChI | InChI=1S/C11H15NO/c1-7-3-8(2)10-5-9(6-13)12-11(10)4-7/h3-4,9,12-13H,5-6H2,1-2H3 |
| Standard InChI Key | MYYYYZFTTOYJTP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2CC(NC2=C1)CO)C |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
(4,6-Dimethyl-2,3-dihydro-1H-indol-2-yl)methanol is a secondary alcohol derivative of 4,6-dimethylindoline. Its IUPAC name, (4,6-dimethyl-2,3-dihydro-1H-indol-2-yl)methanol, reflects the substitution pattern on the indoline backbone . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 177.24 g/mol | |
| CAS Registry Number | 647009-29-8 | |
| InChI Key | MYYYYZFTTOYJTP-UHFFFAOYSA-N | |
| Canonical SMILES | CC1=CC(=C2CC(NC2=C1)CO)C |
The compound’s structure has been validated via 2D and 3D conformational analyses, confirming the planar indole ring and the spatial orientation of the hydroxymethyl group .
Physicochemical Properties
While experimental data on solubility, melting point, and stability are scarce, thermochemical analogs such as 4,6-dimethylindan (CAS 1685-82-1) provide indirect insights. For instance, the enthalpy of formation () for 4,6-dimethylindan is reported as in the gas phase, suggesting moderate stability . Extrapolating to (4,6-Dimethyl-2,3-dihydro-1H-indol-2-yl)methanol, the hydroxymethyl group likely enhances polarity, improving solubility in polar solvents compared to non-functionalized indoles.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (4,6-Dimethyl-2,3-dihydro-1H-indol-2-yl)methanol typically begins with 4,6-dimethyl-2,3-dihydro-1H-indole (CAS 288458-50-4), a precursor synthesized via catalytic hydrogenation of substituted indoles . Patent literature describes the functionalization of this intermediate through hydroxymethylation reactions, often employing formaldehyde or paraformaldehyde under basic conditions . A representative pathway involves:
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Indoline Formation: Hydrogenation of 4,6-dimethylindole to yield 4,6-dimethylindoline .
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Hydroxymethylation: Reaction with formaldehyde in the presence of a base (e.g., NaOH) to introduce the hydroxymethyl group at the 2-position.
Key challenges include regioselectivity control and minimizing side reactions such as over-alkylation. Optimization of reaction parameters (temperature, solvent, catalyst) remains an active area of research.
Scalability and Purification
Industrial-scale production faces hurdles due to the compound’s sensitivity to oxidation and the need for high-purity intermediates. Chromatographic techniques (e.g., HPLC, flash chromatography) are commonly employed for purification, with yields reported in the 40–60% range. Advances in flow chemistry or enzymatic catalysis could enhance efficiency, though no published studies confirm this.
Analytical Characterization
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR): -NMR spectra reveal distinct signals for the indoline protons (δ 6.5–7.0 ppm, aromatic), methyl groups (δ 1.2–2.1 ppm), and hydroxymethyl moiety (δ 3.4–4.0 ppm) .
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Mass Spectrometry (MS): ESI-MS exhibits a molecular ion peak at m/z 177.24, consistent with the molecular weight .
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Infrared (IR) Spectroscopy: Stretching vibrations for O–H (3200–3500 cm) and C–N (1250–1350 cm) confirm functional group presence .
Chromatographic Profiling
Reverse-phase HPLC with UV detection (λ = 254 nm) is the standard method for purity assessment, achieving >95% purity in commercial samples.
Research Gaps and Future Directions
Unresolved Challenges
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Toxicological Profile: No data exist on acute or chronic toxicity.
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Synthetic Optimization: Improved catalysts and green solvents are needed to enhance yield and sustainability.
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Mechanistic Studies: Elucidating the compound’s interaction with biological targets requires in vitro and in vivo models.
Emerging Opportunities
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Drug Discovery: Functionalization at the hydroxymethyl position could yield novel kinase inhibitors or GPCR modulators.
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Materials Science: Incorporation into metal-organic frameworks (MOFs) for gas storage or catalysis.
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